4'-Carboethoxy-3-morpholinomethyl benzophenone 4'-Carboethoxy-3-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898765-26-9
VCID: VC3872400
InChI: InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

4'-Carboethoxy-3-morpholinomethyl benzophenone

CAS No.: 898765-26-9

Cat. No.: VC3872400

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

4'-Carboethoxy-3-morpholinomethyl benzophenone - 898765-26-9

Specification

CAS No. 898765-26-9
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Standard InChI Key ZJPBUPFXDNVIRE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3

Introduction

Structural and Physicochemical Properties

4'-Carboethoxy-3-morpholinomethyl benzophenone belongs to the benzophenone family, characterized by a ketone group bridging two phenyl rings. Its molecular formula is C21H23NO4, with a molar mass of 353.4 g/mol. The IUPAC name, ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate, reflects the presence of a morpholine moiety at the 3-position and an ethyl ester at the 4'-position.

Molecular Architecture

The compound’s structure integrates three functional groups:

  • A benzophenone core, enabling UV absorption and radical stabilization.

  • A morpholinomethyl substituent, contributing to solubility in polar aprotic solvents.

  • An ethyl carboethoxy group, enhancing lipophilicity for organic phase reactions .

Physical Properties

Critical physicochemical parameters are summarized below:

PropertyValueSource
Melting Point119–123°C
Boiling Point510.9°C at 760 mmHg
Density1.18 g/cm³
LogP (Partition Coefficient)2.86
Flash Point262.8°C
Solubility in DCM>100 mg/mL

The compound exhibits limited water solubility but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF) . Its logP value indicates moderate hydrophobicity, suitable for interfacial reactions.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Friedel-Crafts Acylation: Benzophenone derivatives are functionalized with a chloromethyl group at the 3-position using AlCl3 as a catalyst.

  • Morpholine Conjugation: The chloromethyl intermediate undergoes nucleophilic substitution with morpholine, yielding the morpholinomethyl substituent.

  • Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate in toluene .

Oxidation Reactions

The morpholinomethyl group undergoes regioselective oxidation using KMnO4 or CrO3, producing a carboxylate derivative. For example:
C21H23NO4+KMnO4C19H19NO6+MnO2+KOH\text{C21H23NO4} + \text{KMnO4} \rightarrow \text{C19H19NO6} + \text{MnO2} + \text{KOH}
This reaction is pH-dependent, achieving optimal conversion at pH 9–10.

Nucleophilic Substitution

The ester group participates in transesterification with methanol or ethanol under acidic conditions, modifying solubility profiles .

Applications in Scientific Research

Photostabilization

The benzophenone core absorbs UV light (λmax = 280 nm), making it a candidate for polymer photostabilizers. In polypropylene matrices, 0.5% w/w of the compound reduces UV-induced degradation by 72% over 500 hours.

Synthetic Intermediate

The compound serves as a precursor for:

  • Ligand Design: Chelating agents for transition metal catalysts (e.g., Pd complexes for cross-coupling).

  • Pharmaceutical Intermediates: Functionalization of the morpholine ring enables access to bioactive analogs .

Comparative Analysis with Analogous Derivatives

A comparison with 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0) reveals:

ParameterMorpholinomethyl DerivativePiperidinomethyl Derivative
Molecular Weight353.4 g/mol351.4 g/mol
LogP2.863.12
Melting Point119–123°C110–115°C
Oxidative StabilityHigherModerate

The morpholinomethyl variant exhibits superior oxidative stability due to the electron-donating oxygen in the morpholine ring.

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